molecular formula C25H22N4O3 B2923211 3-{(Z)-[3-nitro-4-(4-phenylpiperazino)phenyl]methylidene}-1H-indol-2-one CAS No. 866041-12-5

3-{(Z)-[3-nitro-4-(4-phenylpiperazino)phenyl]methylidene}-1H-indol-2-one

Cat. No.: B2923211
CAS No.: 866041-12-5
M. Wt: 426.476
InChI Key: BAYQPEJHCWBBGE-PGMHBOJBSA-N
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Description

3-{(Z)-[3-nitro-4-(4-phenylpiperazino)phenyl]methylidene}-1H-indol-2-one is a complex organic compound with a molecular formula of C25H22N4O3 and a molecular weight of 426.47 g/mol. This compound is characterized by its intricate structure, which includes a nitro group, a phenylpiperazine moiety, and an indole-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Major Products Formed

    The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or structural modifications.

    Scientific Research Applications

    Chemistry

    Biology

    In biological research, the compound may be used to study the effects of phenylpiperazine derivatives on biological systems, including their potential as enzyme inhibitors or receptor ligands.

    Medicine

    Industry

    In industry, the compound may be used in the development of new materials or as a component in pharmaceutical formulations.

    Comparison with Similar Compounds

    Similar Compounds

    • Phenylpiperazine derivatives: : These compounds share the phenylpiperazine moiety and are known for their biological activity.

    • Indole-2-one derivatives: : These compounds have a similar core structure and are used in various chemical and biological applications.

    Properties

    IUPAC Name

    (3Z)-3-[[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]methylidene]-1H-indol-2-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H22N4O3/c30-25-21(20-8-4-5-9-22(20)26-25)16-18-10-11-23(24(17-18)29(31)32)28-14-12-27(13-15-28)19-6-2-1-3-7-19/h1-11,16-17H,12-15H2,(H,26,30)/b21-16-
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BAYQPEJHCWBBGE-PGMHBOJBSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C=C4C5=CC=CC=C5NC4=O)[N+](=O)[O-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)/C=C\4/C5=CC=CC=C5NC4=O)[N+](=O)[O-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H22N4O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    426.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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